o-Cresol-d7 β-D-Glucuronide
Description
Overview of Glucuronidation as a Phase II Biotransformation Pathway
Glucuronidation stands out as a major Phase II metabolic pathway, responsible for the conjugation of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orguomus.edu.iq This process involves the transfer of a glucuronic acid moiety from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. uomus.edu.iqwikipathways.org This enzymatic reaction is catalyzed by a diverse family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipathways.orgnih.gov
The primary outcome of glucuronidation is a significant increase in the water solubility of the substrate. wikipedia.orguomus.edu.iq The addition of the glucuronic acid group, with its ionized carboxylate and polar hydroxyl groups, transforms lipophilic compounds into more hydrophilic and negatively charged glucuronides. nih.gov This enhanced water solubility is critical for the subsequent elimination of these substances from the body, primarily through urine or bile. wikipedia.orgnih.gov Glucuronidation is therefore considered a key detoxification mechanism, converting potentially harmful xenobiotics into excretable, and generally less toxic, forms. nih.gov
This vital metabolic process occurs predominantly in the liver, although UGT enzymes are also present in other major organs such as the intestine, kidneys, and brain. wikipedia.org The efficiency of glucuronidation can be influenced by various factors, which in turn affects the clearance rate and potency of many drugs and other compounds. wikipedia.org
Significance of Phenolic Glucuronides in Metabolism and Excretion
Phenolic compounds, which are widespread in plants and are therefore a significant component of the human diet, are also subject to extensive Phase II metabolism. rsdjournal.org These compounds, which include flavonoids and phenolic acids, are known for their antioxidant properties and potential health benefits. rsdjournal.org However, their bioavailability and biological activity are heavily influenced by metabolic processes, most notably glucuronidation and sulfation. rsdjournal.orgacs.org
Upon ingestion, phenolic compounds undergo biotransformation, primarily in the liver and intestines, to form phenolic glucuronides. rsdjournal.orgacs.org This conjugation not only facilitates their excretion but can also modulate their biological effects. acs.org The resulting glucuronides are more water-soluble and can be readily eliminated from the body. rsc.org
Recent research has highlighted the complex interplay between phenolic glucuronides, gut microbiota, and host cells. rsc.org Some glucuronides excreted into the intestine via bile can be hydrolyzed back to the parent phenol (B47542) by bacterial β-glucuronidases, allowing for reabsorption in a process known as enterohepatic recycling. elifesciences.org This recycling can prolong the presence and potential activity of the phenolic compounds in the body. nih.govelifesciences.org The study of phenolic glucuronides is therefore essential for understanding the true in vivo impact of dietary phenols and other phenolic xenobiotics. rsc.org
The Role of o-Cresol-d7 (B566161) β-D-Glucuronide as a Deuterated Metabolite Standard
o-Cresol-d7 β-D-Glucuronide is a stable isotope-labeled version of o-cresol (B1677501) glucuronide, a metabolite of o-cresol. clearsynth.comscbt.com o-Cresol itself is a phenolic compound and a known minor urinary metabolite of toluene (B28343). nih.gov The "d7" in its name signifies that seven hydrogen atoms in the cresol (B1669610) part of the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com
This deuterated analog serves as an invaluable tool, specifically as an internal standard, in quantitative bioanalysis. clearsynth.comaptochem.com Its near-identical physicochemical properties to the natural, non-labeled o-cresol glucuronide, coupled with its distinct mass difference, make it ideal for use in mass spectrometry-based analytical methods. aptochem.comsigmaaldrich.com
Fundamentals of Stable Isotope Labeling in Metabolite Research
Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. creative-proteomics.com It involves the incorporation of stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. creative-proteomics.comacs.org These labeled compounds act as tracers, allowing researchers to follow their journey through various metabolic pathways. creative-proteomics.com
By introducing a stable isotope-labeled compound into a biological system, scientists can distinguish it from its unlabeled, naturally occurring counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org This enables the confirmation of biosynthetic pathways, the discovery of new metabolites, and the measurement of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. nih.govfrontiersin.org The use of stable isotopes provides a dynamic view of metabolism that is not achievable with traditional, label-free metabolomics. nih.gov
Advantages of Deuterated Analogs in Quantitative Bioanalysis
Deuterated analogs, like this compound, are particularly advantageous as internal standards in quantitative bioanalysis for several key reasons:
Co-elution and Similar Behavior: A deuterated internal standard has nearly identical chemical and physical properties to the analyte being measured. aptochem.comsigmaaldrich.com This means it will behave similarly during sample extraction, cleanup, and chromatographic separation, a characteristic known as co-elution. aptochem.com This similarity helps to compensate for variations and losses that can occur during the analytical process.
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com Because the deuterated standard is affected by the matrix in the same way as the unlabeled analyte, it provides an accurate reference for quantification, mitigating these effects. resolvemass.ca
Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the co-eluting deuterated internal standard, researchers can achieve highly accurate and precise measurements of the analyte's concentration. clearsynth.comresolvemass.ca
Distinct Mass Signal: The key difference between the deuterated standard and the analyte is their mass. aptochem.com The deuterium atoms increase the mass of the standard, allowing it to be clearly distinguished from the analyte by the mass spectrometer. aptochem.com This mass shift prevents interference between the signals of the standard and the analyte. sigmaaldrich.com
Properties
Molecular Formula |
C₁₃H₉D₇O₇ |
|---|---|
Molecular Weight |
291.31 |
Synonyms |
2-Methylphenyl-d7 β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of O Cresol β D Glucuronide and Its Deuterated Forms
Synthetic Methodologies for o-Cresyl Glucuronides
The synthesis of o-cresyl glucuronides can be challenging due to the chemical complexity and the need for specific protecting group strategies. symeres.com
Direct Glycosylation Approaches and Catalysis
A direct synthesis of o-cresyl β-D-glucuronide has been achieved by reacting methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate with o-cresol (B1677501). nih.gov This reaction often employs a promoter, such as trimethylsilyl (B98337) triflate (TMSOTf), to facilitate the glycosylation. nih.govacs.org The traditional Koenigs–Knorr synthesis, which uses anomeric bromides and heavy metal catalysts like silver or mercury salts, is still in use, though the desirability of avoiding these metals is now widely recognized. rsc.org
Alternative methods, such as phase transfer catalysis for glycosylation with anomeric bromides, have been developed. rsc.org The choice of catalyst and reaction conditions is critical and can be influenced by the acidity of the phenolic substrate. rsc.org For phenols with low acidity, direct glycosylation with an anomeric tetraacetate can be successful. rsc.org However, for more acidic phenols, this method may not be effective, necessitating the use of more reactive glucuronide donors like trichloroacetimidates. rsc.org
Following the glycosylation step, the protected intermediate is hydrolyzed to yield the final cresyl β-glucuronide. nih.gov Mild basic conditions, for instance using aqueous sodium carbonate, are favored for this deprotection step to minimize the risk of base-catalyzed side reactions. nih.govrsc.org
Strategic Protecting Group Chemistry in Glucuronide Synthesis
The selection of appropriate protecting groups for the glucuronic acid moiety is a crucial aspect of the synthesis. acs.orgacs.org Ester groups, such as acetates, are commonly used to protect the hydroxyl groups at the 2, 3, and 4-positions of the glucuronyl moiety. acs.orgacs.org However, the removal of these groups often requires basic or nucleophilic conditions, which may not be suitable if the aglycone contains sensitive functional groups. acs.orgacs.org
To address this, alternative protecting groups that can be removed under milder conditions have been explored. Allyl esters and allyl carbonates, for example, can be efficiently removed in a single step using palladium chemistry. acs.orgnih.gov Benzyl (B1604629) ethers are another option, although their introduction can add steps to the synthesis. acs.org The use of tert-butyldimethylsilyl (TBS) ethers as protecting groups for the hydroxyls and a benzyl ester for the carboxyl group has also been investigated, but deprotection, particularly of the benzyl ester under reductive conditions, can present limitations. acs.orgacs.org The strategic choice of these groups is essential for a successful and efficient synthesis. symeres.com
Deuteration Strategies for the Preparation of o-Cresol-d7 (B566161) β-D-Glucuronide
The synthesis of deuterated compounds like o-cresol-d7 β-D-glucuronide involves the incorporation of deuterium (B1214612) into the o-cresol molecule prior to glycosylation.
Incorporation of Deuterium into the Aromatic Ring
Several methods exist for introducing deuterium into aromatic rings. One approach involves heating the aromatic compound in the presence of heavy water (D₂O), a transition metal, and a metal that generates deuterium. google.com This method allows for the production of compounds with a high deuteration ratio under mild conditions, which helps to inhibit the decomposition of the starting material and the final product. google.com The use of heavy water as the deuterium source is a key advantage of this process. google.com
Another strategy for deuterium incorporation is through catalytic exchange reactions. For instance, N-heterocyclic carbenes can effectively catalyze the mono-deuteration of aromatic aldehydes. researchgate.net The specific placement of deuterium atoms can be influenced by the reaction mechanism and the substrate's structure. Studies on the oxidation of specifically deuterated toluene (B28343) have shown that deuterium retention varies depending on the position of hydroxylation, providing insights into the reaction pathways. nih.gov
Assessment of Isotopic Enrichment and Purity
Determining the isotopic enrichment and purity of deuterated compounds is crucial. rsc.org This is typically achieved using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
HR-MS allows for the determination of the isotopic enrichment by analyzing the full scan mass spectrum, extracting and integrating the isotopic ions, and calculating the relative abundance of the deuterated species. rsc.orgrsc.org NMR analysis, on the other hand, confirms the structural integrity of the molecule and the specific positions of the deuterium atoms. rsc.orgrsc.org It can also provide information on the relative percentage of isotopic purity. rsc.org Isotopic enrichment refers to the mole fraction of the isotope at specific sites within the molecule. isotope.com
Advanced Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound relies on advanced analytical techniques. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for confirming the molecular structure and isotopic labeling.
HR-MS provides a precise determination of the molecular weight, confirming the incorporation of seven deuterium atoms in this compound. The analysis of the isotopic pattern in the mass spectrum allows for the quantification of isotopic enrichment. rsc.orgrsc.org For instance, in the analysis of p-cresol-d7 (B584137) glucuronide, a related compound, specific mass transitions are monitored using techniques like multiple reaction monitoring (MRM) with electrospray ionization (ESI). nih.gov
NMR spectroscopy is essential for confirming the connectivity of the atoms and the stereochemistry of the glycosidic bond. ¹H NMR spectra of the non-deuterated o-cresol show characteristic signals for the aromatic protons and the methyl group. chemicalbook.com In the deuterated analogue, the absence of these signals and the potential presence of residual proton signals would confirm the high level of deuteration. The anomeric proton of the β-D-glucuronide typically appears as a doublet with a coupling constant (J) of 7-10 Hz, which is characteristic of a trans-diaxial relationship with the adjacent proton at C-2, confirming the β-configuration. tandfonline.com The combination of these spectroscopic and spectrometric methods provides a comprehensive characterization of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a compound like o-cresol β-D-glucuronide, ¹H and ¹³C NMR spectra are used to confirm the successful coupling of the o-cresol and glucuronic acid moieties, verify the stereochemistry of the glycosidic bond (β-anomer), and ensure the complete removal of protecting groups.
For This compound , the ¹H NMR spectrum would be significantly different. Due to the replacement of hydrogen with deuterium on the aromatic ring and the methyl group, the corresponding signals would be absent from the spectrum. The only signals present would be those corresponding to the non-deuterated protons on the glucuronic acid moiety.
Table 1: Representative ¹H NMR Data for Phenyl β-D-Glucuronide in D₂O Data is for a related compound and serves as a reference.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic-H | 7.44 | t |
| Aromatic-H | 7.24 - 7.15 | m |
| Anomeric-H (H-1') | 5.22 - 5.16 | m |
| Glucuronide-H | 4.03 | dd |
| Glucuronide-H | 3.72 - 3.61 | m |
| Source: bioRxiv biorxiv.org |
High-Resolution Mass Spectrometry for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial for verifying the identity of both o-cresol β-D-glucuronide and its deuterated analogue.
The analysis allows for the determination of the monoisotopic mass with high precision, which can then be compared to the theoretical mass calculated from the molecular formula. For this compound, the calculated mass takes into account the seven deuterium atoms that replace hydrogen.
Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. A hallmark of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. nih.gov This fragmentation yields the aglycone, in this case, the o-cresol or o-cresol-d7 cation, which can be detected to confirm the structure. This pattern has been observed in related deuterated compounds, such as p-cresol (B1678582) glucuronide-d7, which shows a transition from m/z 290.00 to 114.00, corresponding to the loss of the glucuronide and formation of the deuterated cresol (B1669610) fragment. mdpi.com
Table 2: HRMS Data for o-Cresol β-D-Glucuronide and its Deuterated Form
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Key Fragment Ion (Aglycone) |
| o-Cresol β-D-Glucuronide | C₁₃H₁₆O₇ | 284.0896 | [C₇H₈O]+•, m/z 108.0575 |
| This compound | C₁₃H₉D₇O₇ | 291.1335 | [C₇HD₇O]+•, m/z 115.1014 |
| Calculations based on data from various sources. clearsynth.comnih.govhmdb.ca |
In-depth Analysis of o-Cresol Glucuronidation Reveals a Gap in Current Metabolic Research
A thorough investigation into the enzymology and metabolic pathways of this compound formation has highlighted a significant gap in the existing scientific literature. While extensive research has been conducted on the glucuronidation of the related isomer, p-cresol, specific data detailing the metabolic processes for o-cresol remains largely unavailable. Consequently, a detailed article on the specific UDP-Glucuronosyltransferase (UGT) isoforms, their kinetic parameters, and comparative in vitro studies for o-cresol cannot be accurately generated at this time.
The metabolism of phenolic compounds like cresols is known to primarily involve conjugation reactions, with glucuronidation being a major pathway for their detoxification and elimination. This process is catalyzed by the UGT superfamily of enzymes, which are present in the liver and various extrahepatic tissues. For p-cresol, studies have identified specific UGT isoforms, such as UGT1A6 and UGT1A9, as key players in its conversion to p-cresol β-D-glucuronide. Research has also characterized the kinetic parameters of these reactions and explored their occurrence in in vitro models like human liver and kidney microsomes.
However, the metabolic fate of a chemical can be highly dependent on the position of its functional groups. The ortho-, meta-, and para-positions of the methyl group in cresol isomers can influence their interaction with the active sites of metabolic enzymes, potentially leading to different metabolic profiles, reaction rates, and involvement of different UGT isoforms.
While it is plausible that o-cresol undergoes glucuronidation via a pathway similar to that of p-cresol, any direct application of the data from p-cresol to o-cresol would be speculative and scientifically unfounded without direct experimental evidence. Therefore, until research specifically addressing the glucuronidation of o-cresol is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be provided.
Enzymology and Metabolic Pathways of O Cresol β D Glucuronide Formation
Interplay with Other Phase II Conjugation Pathways (e.g., Sulfation)
The detoxification of o-cresol (B1677501) is not handled by a single metabolic route; instead, it is subject to a competitive process primarily between two major Phase II conjugation pathways: glucuronidation and sulfation. Both reactions occur at the phenolic hydroxyl group of o-cresol, leading to the formation of o-cresol glucuronide and o-cresol sulfate (B86663), respectively. The balance between these two pathways is dictated by several factors, including the concentration of the substrate (o-cresol) and the kinetic properties of the enzymes involved.
The enzymes responsible for these transformations are the UDP-glucuronosyltransferases (UGTs) for glucuronidation and the sulfotransferases (SULTs) for sulfation. While direct kinetic studies for o-cresol are not extensively detailed in the literature, comprehensive research on its closely related isomer, p-cresol (B1678582), provides significant insights that are largely applicable to o-cresol.
Enzymatic Competition: A Tale of Affinity and Capacity
Detailed studies on p-cresol have identified that its glucuronidation is primarily catalyzed by UGT1A6, with a smaller contribution from UGT1A9. nih.govnih.gov Sulfation, on the other hand, is predominantly carried out by the enzyme SULT1A1. nih.gov The critical factor governing the interplay between these pathways is the significant difference in the enzymes' affinity (Km) and capacity (Vmax) for the cresol (B1669610) substrate.
Research has shown that SULT1A1 has a much higher affinity (a lower Km value) for p-cresol compared to UGT1A6. nih.govnih.gov This means that at low, physiological concentrations of cresol, the high-affinity SULT1A1 enzyme outcompetes the lower-affinity UGT1A6 enzyme, making sulfation the predominant metabolic pathway .
However, the sulfation pathway is considered a low-capacity system. The availability of the essential co-substrate for sulfation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is limited within the cell. As the concentration of o-cresol increases, the SULT1A1 enzyme becomes saturated, and the rate of sulfation reaches its maximum.
In contrast, glucuronidation is a high-capacity pathway. Although UGT1A6 has a lower affinity for cresol, the cellular pool of its co-substrate, UDP-glucuronic acid (UDPGA), is much larger. Consequently, as o-cresol concentrations rise and the sulfation pathway becomes saturated, glucuronidation becomes the progressively more important route for detoxification. nih.gov This shift from sulfation to glucuronidation at higher substrate concentrations is a classic example of the competitive interplay between Phase II metabolic pathways. nih.gov
This dynamic is not merely a biochemical curiosity; it has physiological implications. For instance, in conditions where cresol levels are elevated, such as in chronic kidney disease, a noticeable shift from cresol sulfate to cresol glucuronide production is observed in patients. nih.gov
The table below summarizes the key enzymatic players and their characteristics, based on data from the well-studied p-cresol isomer, which provides a strong model for understanding o-cresol metabolism.
Table 1: Key Enzymes and Kinetic Parameters in Cresol Metabolism
| Metabolic Pathway | Primary Enzyme | Co-substrate | Affinity (Km) | Capacity (Vmax) | Predominance |
| Glucuronidation | UGT1A6 | UDPGA | Lower (e.g., ~67 µM for p-cresol) | High | High Substrate Concentrations |
| Sulfation | SULT1A1 | PAPS | Higher (e.g., ~0.2 µM for p-cresol) | Low | Low Substrate Concentrations |
Data presented is based on studies of p-cresol and serves as a model for o-cresol metabolism.
Analytical Methodologies for the Quantification of O Cresol D7 β D Glucuronide in Biological Systems
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the method of choice for quantifying glucuronide metabolites directly in biological samples, largely replacing older methods that required a separate hydrolysis step before analysis. scispace.comresearchgate.net The high selectivity and sensitivity of modern triple quadrupole mass spectrometers allow for the direct measurement of the intact glucuronide, offering significant advantages in terms of speed, accuracy, and precision. scispace.com
Effective chromatographic separation is crucial to resolve the analyte of interest from a multitude of interfering components present in complex biological matrices like plasma, serum, and urine. researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UPLC) systems are frequently employed due to their ability to provide rapid and high-resolution separations. irsst.qc.ca
Reversed-phase chromatography is the most common separation mode. The choice of column chemistry is critical for retaining and separating the polar glucuronide conjugate from other matrix components.
Column Chemistries : Columns such as the BEH Phenyl and various C18 phases (e.g., Waters Acquity™ UPLC HSS T3) are commonly utilized. irsst.qc.canih.gov Phenyl columns offer alternative selectivity for aromatic compounds, while C18 columns provide robust hydrophobic retention.
Mobile Phases : The mobile phase typically consists of a mixture of an aqueous component (often water with a modifier like formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard practice to ensure the efficient elution of all compounds of interest. nih.govmdpi.com
Table 1: Example Chromatographic Conditions for Cresol (B1669610) Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| System | UPLC | irsst.qc.canih.gov |
| Column | Waters Acquity™ UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Mobile Phase A | 0.075% (v/v) formic acid in water | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Flow Rate | 0.43 - 0.60 mL/min (gradient dependent) | nih.gov |
| Injection Volume | 7.5 µL | nih.gov |
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. researchgate.net The most common instrument configuration is a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. irsst.qc.caresearchgate.net In this mode, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly selective transition that minimizes interference from co-eluting matrix components.
A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.gov This neutral loss is often used to screen for the presence of glucuronidated compounds in a sample. nih.gov For o-Cresol-d7 (B566161) β-D-Glucuronide, the instrument would be tuned to monitor the transition from its deuterated precursor ion to a specific deuterated product ion, distinguishing it from the endogenous, non-labeled analyte.
Table 2: Illustrative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| o-Cresol (B1677501) Glucuronide | 283.1 (M-H)⁻ | 107.1 | Transition for the native analyte |
Note: The exact m/z values may vary slightly based on instrumentation and ionization mode. The values presented are illustrative.
Optimization of Sample Preparation for Complex Biological Matrices
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., urine, plasma) and remove proteins, salts, and other substances that can interfere with the LC-MS/MS analysis. researchgate.netmdpi.com
Several techniques can be employed to prepare biological samples for analysis.
Protein Precipitation (PPT) : For plasma or serum samples, a simple and common first step is to add a cold organic solvent like acetonitrile or methanol to precipitate proteins. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids. While effective, it can require large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used technique for cleaning up complex samples. mdpi.com It uses a solid sorbent material packed into a cartridge to retain the analyte, which is then selectively washed to remove interferences before being eluted with a small volume of a strong solvent. Mixed-mode ion exchange cartridges are often used for extracting polar and charged metabolites. mdpi.com
In methods that measure total o-cresol rather than the intact glucuronide, an initial hydrolysis step is required. This is typically achieved by heating the sample with a strong acid or by enzymatic digestion using β-glucuronidase to cleave the glucuronide bond and liberate the free o-cresol aglycone. cdc.govirsst.qc.casigmaaldrich.com
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using LC-MS/MS. o-Cresol-d7 β-D-Glucuronide serves as an ideal internal standard for the quantification of o-Cresol β-D-Glucuronide.
An internal standard is a compound with similar physicochemical properties to the analyte that is added to samples, calibrators, and quality controls at a known, constant concentration before sample processing begins. researchgate.net The SIL-IS co-elutes with the native analyte and experiences nearly identical extraction recovery, matrix effects (ionization suppression or enhancement), and fragmentation behavior. mdpi.com By calculating the ratio of the analyte peak area to the internal standard peak area, any variability introduced during sample preparation or injection is effectively normalized. mdpi.com This approach dramatically improves the accuracy and precision of the quantification. scispace.com
Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision
To ensure that an analytical method is reliable and fit for purpose, it must undergo a rigorous validation process. Key parameters evaluated include:
Sensitivity : The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. irsst.qc.ca
Selectivity : This assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including isomers (like p-cresol) and endogenous matrix components. irsst.qc.ca
Accuracy : Accuracy measures the closeness of the mean test results to the true concentration. It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. irsst.qc.ca
Precision : Precision describes the closeness of agreement between a series of measurements. It is evaluated at different levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days), and is typically expressed as the relative standard deviation (RSD). irsst.qc.ca
Table 3: Example Method Validation Results for a Cresol Assay
| Parameter | Result | Reference |
|---|---|---|
| Dynamic Range | 0.4 µM to 40 µM | irsst.qc.ca |
| LOD | 0.06 µM | irsst.qc.ca |
| LOQ | 0.21 µM | irsst.qc.ca |
| Intra-day Precision (% RSD) | 3.2% | irsst.qc.ca |
| Inter-day Precision (% RSD) | 4.4% | irsst.qc.ca |
| Accuracy (% Recovery) | 99% | irsst.qc.ca |
Role of O Cresol β D Glucuronide in Host Microbiota Co Metabolism in Preclinical Research
Origins of o-Cresol (B1677501) from Gut Microbiota Fermentation of Aromatic Amino Acids
Cresols are phenolic compounds produced in the colon by the microbial fermentation of aromatic amino acids that escape digestion in the upper gastrointestinal tract. hmdb.cafrontiersin.org The primary precursors for cresols are tyrosine and phenylalanine. nih.govbiorxiv.org Anaerobic bacteria in the gut metabolize these amino acids through various pathways, leading to the formation of p-cresol (B1678582), and its isomers m-cresol and o-cresol. hmdb.canih.gov
While the production of p-cresol is more extensively studied, the general pathways are considered similar for all isomers. Research to identify the specific bacterial species responsible for this biotransformation has found that p-cresol production is distributed across several bacterial families. A screening of 153 intestinal bacterial strains revealed that p-cresol-producing activity was present in 55 strains. oup.comnih.gov Phylogenetic analysis showed that potent p-cresol producers belonged to the family Coriobacteriaceae and Clostridium clusters XI and XIVa. oup.com Indole and p-cresol are precursors to significant uremic toxins and are generated through the fermentation of tryptophan and tyrosine by the proteolytic community of intestinal bacteria. frontiersin.org Higher fecal concentrations of these compounds are associated with lower carbohydrate and higher ammonium levels, which are markers of a more pronounced proteolytic metabolism in the intestine. frontiersin.org
Biotransformation by Microbial Enzymes (e.g., β-Glucuronidase)
Once formed in the colon, o-cresol is absorbed through the colonic mucosa into the portal circulation. nih.govbiorxiv.org It then undergoes extensive phase II metabolism in both the intestinal epithelial cells and the liver. biorxiv.orgnih.gov One of the key conjugation reactions is glucuronidation, catalyzed by host UDP-glucuronosyltransferase (UGT) enzymes, which attaches a glucuronic acid moiety to form o-Cresol β-D-Glucuronide. This process increases the water solubility of o-cresol, facilitating its excretion.
However, the conjugated o-Cresol β-D-Glucuronide, along with other glucuronidated compounds, can be excreted from the liver into the gut via bile. Here, it encounters a different enzymatic environment, rich in microbial β-glucuronidases (GUS). acs.org These bacterial enzymes can reverse the host's detoxification process by cleaving the glucuronic acid from the aglycone (o-cresol). nih.gov This deconjugation is a pivotal step in the enterohepatic recirculation of many compounds. nih.gov
Microbial β-glucuronidases are a diverse group of enzymes capable of hydrolyzing a wide range of glucuronide substrates. acs.org Their activity is crucial for the metabolism of both endogenous compounds (like bilirubin) and xenobiotics, including dietary phenols and drugs. nih.gov Research has shown that these enzymes exhibit strict specificity for the β-D-glucuronide moiety but can act on a broad array of aglycones. nih.gov
To facilitate the study of their activity, researchers have synthesized the glucuronide derivatives of all three cresol (B1669610) isomers (ortho, meta, and para). nih.govacs.org This confirms their utility as substrates to explore degradation by human gut bacteria. Studies using cell lysates from nine different Bacteroides species, a prominent genus in the human gut, demonstrated that the ability to hydrolyze various glucuronides differs significantly between species, highlighting the functional diversity within the gut microbiome. acs.orgwhiterose.ac.uk
The primary consequence of microbial β-glucuronidase activity on o-Cresol β-D-Glucuronide is the liberation of free o-cresol and D-glucuronic acid into the intestinal lumen. acs.org This process increases the local concentration of the more lipophilic and potentially more biologically active aglycone. acs.org The released o-cresol can be reabsorbed into circulation, undergo further metabolism, or exert direct effects on the colonic epithelium or the microbial community itself. nih.gov
The efficiency of this hydrolysis is influenced by several factors. In vitro studies using fecal preparations have shown that the rate of glucuronide hydrolysis is significantly affected by the pH of the environment, the method of enzyme preparation, and the species (e.g., human, mouse, rat) from which the microbiota is derived. mdpi.com For instance, the optimal pH for GUS activity from human fecal samples was found to be different from that of rodent samples. mdpi.com Such factors are critical considerations when designing and interpreting preclinical studies.
In Vitro Models for Studying Microbiota-Derived Metabolites
To disentangle the complex interactions between diet, microbiota, and host metabolism, researchers rely on various in vitro models. These systems allow for the study of microbial metabolic activities in a controlled setting, free from the influence of the host. nih.gov Common models include batch cultures using fecal slurries, which can be used to investigate the kinetics of metabolite formation, such as the production of indole and p-cresol from their amino acid precursors. frontiersin.org
Co-culture systems are valuable tools for investigating interactions between specific microorganisms or between microbial and host cells. openbiotechnologyjournal.com They can be designed to study synergistic relationships, where multiple bacterial species are required to complete a metabolic pathway, or to assess the impact of microbial metabolites on intestinal epithelial cells. nih.gov These models range from simple two-species cultures to more complex, multi-chamber fermentation systems that simulate the different conditions of the colon. openbiotechnologyjournal.com Such models are essential for identifying the specific bacteria involved in o-cresol production and for understanding how microbial community dynamics influence its synthesis.
To understand the physiological effects of microbiota-derived metabolites like o-cresol and its glucuronide, researchers use a variety of mammalian cell lines. These studies provide insights into the potential mechanisms of action and cellular targets. For example, p-cresol has been shown to induce oxidative stress, deplete glutathione, and cause necrosis in the human liver cell line HepaRG. mdpi.com In the same study, p-cresol glucuronide was found to be less toxic than its parent aglycone. mdpi.com
Conversely, research using the human cerebral microvascular endothelial cell line hCMEC/D3 revealed that p-cresol glucuronide itself possesses biological activity. It was able to protect the integrity of an in vitro blood-brain barrier model from inflammatory insult, whereas the parent p-cresol was disruptive. nih.govbiorxiv.org This highlights that glucuronide conjugates are not always inert detoxification products and can have distinct biological functions.
Table 1: Summary of Cellular Response Studies to Cresols and Their Metabolites
| Compound(s) Studied | Cell Line | Cell Type | Key Findings |
| p-Cresol | HepaRG | Human Liver (Hepatoma) | Induced concentration-dependent oxidative stress, glutathione depletion, and necrosis. mdpi.com |
| p-Cresol Glucuronide | HepaRG | Human Liver (Hepatoma) | Was significantly less toxic compared to equimolar concentrations of p-cresol. mdpi.com |
| p-Cresol Glucuronide | hCMEC/D3 | Human Brain Endothelial | Prevented lipopolysaccharide-induced increases in barrier permeability. nih.govbiorxiv.org |
| p-Cresol | hCMEC/D3 | Human Brain Endothelial | Increased paracellular permeability, indicating a disruption of barrier integrity. nih.govbiorxiv.org |
| p-Cresol | EAHY, U937 | Endothelial, Mononuclear | Decreased cell number and induced S-phase cell cycle arrest. nih.gov |
| m-Cresol | Neuronal Cell Lines | Neurons | Caused a dose-dependent increase in membrane leak conductance. rsc.org |
| p-Cresol | HT-29 | Human Colon (Adenocarcinoma) | Markedly decreased the number of adherent cells. researchgate.net |
Animal Models for Investigating Intestinal Microbiota-Host Interactions
Animal models are indispensable tools in preclinical research for elucidating the complex interplay between the intestinal microbiota and the host. These models allow for controlled investigations into the metabolic pathways and physiological effects of microbial-derived compounds like cresols. In the context of o-Cresol β-D-Glucuronide, animal models, particularly rodents such as rats and mice, have been instrumental in understanding its formation, distribution, and excretion.
In these models, cresols, which are produced by the gut microbiota through the fermentation of dietary amino acids like tyrosine and phenylalanine, are absorbed from the intestine. Following absorption, they undergo extensive metabolism in the host, primarily in the liver and intestinal enterocytes. This host-mediated metabolism involves conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds that can be easily excreted. For instance, studies in rats have shown that p-cresol is readily metabolized to its glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net This process is a key aspect of the host-microbiota co-metabolism, where both the microbial and host metabolic activities are required to produce the final excreted metabolites.
The use of germ-free animal models, which are raised in a sterile environment and lack any microbial colonization, has been particularly insightful. By comparing metabolic profiles of germ-free animals to those of conventional animals with a normal gut microbiota, researchers can definitively identify metabolites that are of microbial origin. Studies have demonstrated that up to 10% of circulating metabolites in conventional animals are derived from microbial metabolism, highlighting the significant metabolic contribution of the gut microbiota. mdpi.com This approach has been crucial in establishing that the production of cresols is dependent on the presence of gut bacteria.
Furthermore, animal models allow for the investigation of how alterations in the gut microbiota composition, a state known as dysbiosis, can impact the levels of microbial-derived metabolites. Factors such as diet, antibiotic use, and disease states can modulate the gut microbiota and consequently affect the production of cresols and their subsequent glucuronidated forms.
Impact of Gut Microbiota Modulation on Cresol Glucuronide Levels
Modulation of the gut microbiota has a direct and significant impact on the levels of cresol glucuronides in the host. Since the precursor, cresol, is a product of bacterial metabolism, any intervention that alters the composition or function of the gut microbiota can influence its production and, consequently, the levels of its conjugated metabolites.
Conversely, interventions aimed at restoring or altering the gut microbiota, such as Fecal Microbiota Transplantation (FMT), have been shown to rapidly increase the levels of microbial metabolites. In human patients with recurrent Clostridioides difficile infection, FMT leads to a swift restoration of a healthy gut microbial community and a corresponding increase in urinary p-cresol sulfate levels. mdpi.com This highlights the sensitivity of cresol metabolite levels as biomarkers for the functional activity of the gut microbiota.
The composition of the gut microbiota is a key determinant of cresol production. Specific bacterial species, particularly from the Clostridioides and Coriobacteriaceae families, are known to be potent producers of p-cresol. tandfonline.com Therefore, the abundance of these bacteria in the gut will directly correlate with the amount of cresol produced and subsequently available for glucuronidation by the host.
The following table summarizes the expected impact of different gut microbiota modulation strategies on cresol glucuronide levels based on findings related to cresol and its conjugates.
| Intervention | Effect on Gut Microbiota | Expected Impact on Cresol Glucuronide Levels |
| Antibiotic Administration | Reduction in bacterial diversity and load | Decrease |
| Fecal Microbiota Transplantation (FMT) | Restoration of a diverse microbial community | Increase |
| Dietary Changes (e.g., high protein diet) | Increased substrate for bacterial fermentation | Increase |
| Germ-free conditions | Absence of microbiota | Absence or negligible levels |
Metabolite Excretion Profiles in Animal Models
The excretion profiles of cresol and its metabolites in animal models provide valuable insights into the kinetics of host-microbiota co-metabolism. Following their formation in the gut and subsequent conjugation in the host, cresol glucuronides are primarily eliminated from the body via urinary excretion.
Studies in rats have demonstrated that after oral administration, cresols are rapidly absorbed and distributed to various tissues, including the liver, kidney, and spleen. nih.gov The primary route of excretion for these compounds is through the urine in the form of their glucuronide and sulfate conjugates. researchgate.netnih.gov This rapid clearance is a hallmark of the efficient detoxification and elimination processes in the host. For example, in rats with normal renal function, the elimination of p-cresol is largely dependent on the urinary excretion of its glucuronide form. researchgate.net
The analysis of urinary metabolomes in animal models has become a powerful non-invasive tool to assess the metabolic output of the gut microbiota. mdpi.com Metabolomic studies in mice have shown that metabolites of bacterial protein fermentation, such as p-cresol glucuronide, are abundant in urine. researchgate.net These profiles can be significantly altered in response to changes in the gut microbiota or in disease states. For instance, elevated urinary levels of p-cresol sulfate have been observed in mouse models of certain neurological disorders. mdpi.com
The relative abundance of different cresol conjugates can also vary. In rats, it has been observed that m-cresol is more readily metabolized to its sulfate conjugate, while p-cresol is preferentially converted to its glucuronide form. nih.govresearchgate.net This suggests that the specific isomer of cresol can influence the primary conjugation pathway in the host.
The table below provides a summary of the key characteristics of cresol metabolite excretion in animal models.
| Feature | Description | Animal Model |
| Primary Route of Excretion | Urine | Rats, Mice |
| Major Metabolites Excreted | Glucuronide and sulfate conjugates | Rats, Mice |
| Excretion Kinetics | Rapid absorption and excretion | Rats |
| Tissue Distribution | Liver, kidney, spleen, brain | Rats |
| Analytical Method | Metabolomic analysis of urine | Mice |
Advanced Research Applications and Future Directions for O Cresol D7 β D Glucuronide
Applications in Metabolic Flux Analysis and Pathway Elucidation
Stable isotope-labeled compounds are fundamental to metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions within a biological system. While direct studies detailing the use of o-Cresol-d7 (B566161) β-D-Glucuronide in metabolic flux analysis are not extensively published, its application can be inferred from established methodologies. nih.govnih.gov By introducing a known amount of deuterated o-cresol (B1677501) to a biological system, researchers can trace its conversion to o-Cresol-d7 β-D-Glucuronide and other potential metabolites.
The distinct mass shift imparted by the seven deuterium (B1214612) atoms allows for the unambiguous differentiation of the administered compound and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. nih.gov This enables precise measurement of the rate of glucuronide formation and the elucidation of the metabolic pathways involved in o-cresol detoxification. Such studies are crucial for understanding how factors like diet, gut microbiome composition, and co-exposure to other xenobiotics can influence the metabolic fate of o-cresol. The use of stable isotope tracers like this compound provides a dynamic view of metabolic networks, offering insights that are not achievable through the measurement of static metabolite concentrations alone. nih.govnih.gov
Development of Biomarkers for Environmental Exposure and Metabolic Status in Research Settings
Isotopically labeled standards are essential for the accurate quantification of biomarkers in complex biological matrices. This compound serves as an ideal internal standard for the development of robust analytical methods to measure o-cresol glucuronide levels in urine and plasma. These methods are critical in research settings for assessing exposure to o-cresol from environmental sources, such as industrial emissions and tobacco smoke.
Furthermore, the levels of o-cresol and its metabolites can reflect an individual's metabolic status. For instance, altered levels of p-cresol (B1678582), a structural isomer of o-cresol, have been linked to kidney disease and gut dysbiosis. nih.govmdpi.comresearchgate.net By providing a highly accurate method for quantifying o-cresol glucuronide, the deuterated standard aids in research aimed at identifying and validating biomarkers of metabolic health and disease. This can lead to a better understanding of how the body processes phenolic compounds and how these processes are altered in various pathological states.
Investigation of Enzyme Kinetics and Inhibitor Screening for Glucuronidation Pathways
The glucuronidation of o-cresol is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the kinetics of these enzymes is vital for predicting the rate of o-cresol detoxification and potential drug-xenobiotic interactions. This compound is an indispensable tool in these investigations. In vitro assays using human liver or kidney microsomes, or recombinant UGT enzymes, can utilize deuterated o-cresol as the substrate. The formation of this compound can then be precisely quantified by mass spectrometry, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.netdoi.org
This approach is also highly valuable for high-throughput screening of potential inhibitors of o-cresol glucuronidation. nih.govnih.govresearchgate.netresearchgate.net By incubating the enzymatic system with deuterated o-cresol and a library of test compounds, researchers can rapidly identify substances that decrease the formation of this compound. This is particularly important in drug development, as inhibition of UGT enzymes can lead to altered metabolism of co-administered drugs or endogenous compounds, potentially causing adverse effects.
| Parameter | Description | Application in Research |
| Km (Michaelis-Menten constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of a UGT enzyme for o-cresol. |
| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction. | Reflects the maximum capacity of a UGT enzyme to glucuronidate o-cresol. |
| IC50 (Half maximal inhibitory concentration) | Concentration of an inhibitor that reduces the enzyme activity by 50%. | Used to quantify the potency of a compound in inhibiting o-cresol glucuronidation. |
Utilization in Targeted Metabolomics of Phenolic Conjugates
Targeted metabolomics aims to quantify a specific set of known metabolites, often with high precision and accuracy. In the analysis of phenolic conjugates, which are often present at low concentrations in biological fluids, the use of a stable isotope-labeled internal standard is crucial for reliable quantification. This compound is ideally suited for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. mdpi.comnih.govmdpi.comsemanticscholar.orgnih.govnih.gov
When added to a biological sample at a known concentration at the beginning of the sample preparation process, this compound co-elutes with the endogenous, non-labeled o-cresol glucuronide. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample extraction, recovery, and instrument response can be corrected for. This results in highly accurate and precise quantification of endogenous o-cresol glucuronide levels, which is essential for clinical and environmental research.
Exploration of Inter-species and Inter-individual Variability in o-Cresol Metabolism
Significant differences in drug and xenobiotic metabolism can exist between different species and among individuals within a species. researchgate.netnih.govnih.govresearchgate.netnel.edu These variations can be due to genetic polymorphisms in metabolizing enzymes like UGTs, as well as other factors such as age, sex, and disease state. This compound is a valuable tool for investigating this variability.
Interspecies comparisons can be conducted by incubating liver microsomes from different species (e.g., human, rat, mouse, dog) with deuterated o-cresol and quantifying the formation of the glucuronide metabolite. researchgate.netnih.govnih.govresearchgate.netnel.edu Such studies are critical in preclinical drug development for selecting the most appropriate animal model to predict human metabolism. Furthermore, by using human liver microsomes from a panel of individual donors with known UGT genotypes, researchers can study how genetic variations affect the rate and extent of o-cresol glucuronidation. This information is key to the advancement of personalized medicine and risk assessment.
Potential for this compound in Drug Discovery and Development Research (as a tool, not a drug)
In the process of drug discovery and development, it is crucial to understand the metabolic fate of new chemical entities (NCEs). This includes identifying the enzymes responsible for their metabolism, a process known as reaction phenotyping. nih.govnih.govbioivt.comresearchgate.net o-Cresol is a known substrate for certain UGT enzymes. Therefore, deuterated o-cresol and its glucuronide can be used as probe substrates and metabolites in competitive inhibition studies to determine if an NCE is metabolized by the same UGT isoforms.
If an NCE inhibits the formation of this compound from deuterated o-cresol in an in vitro system, it suggests that the NCE may be a substrate or inhibitor of the same UGT enzyme. This information is vital for predicting potential drug-drug interactions. The use of a stable isotope-labeled substrate and the quantification of its labeled metabolite provide a highly sensitive and specific assay for this purpose.
Integration with Systems Biology Approaches to Understand Metabolite Networks
Systems biology aims to understand the complex interactions within a biological system as a whole. wustl.edunih.gov This often involves the construction of computational models of metabolic networks. Data generated using stable isotope-labeled compounds like this compound are highly valuable for building and validating these models. nih.gov
By providing quantitative data on the flux through the o-cresol glucuronidation pathway, this deuterated metabolite helps to parameterize and constrain models of xenobiotic metabolism. These models can then be used to simulate the effects of various perturbations, such as exposure to other chemicals or changes in physiological state, on the metabolism of o-cresol and other related compounds. Ultimately, integrating quantitative data from stable isotope tracing studies into systems biology models can lead to a more comprehensive and predictive understanding of how our bodies handle environmental exposures. nih.govnih.gov
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | HPLC Conditions | NMR Shifts (Key Protons) | MS/MS Transitions |
|---|---|---|---|
| Column | C18, 2.6 μm, 100 Å | Anomeric H: δ 5.4 ppm (d, J=7.8 Hz) | m/z 304 → 120 (d7) |
| Mobile Phase | 0.1% HCOOH in H₂O/ACN | Aromatic H: δ 6.8–7.2 ppm | m/z 297 → 113 (non-d7) |
| Detection | UV 254 nm, ESI-MS | Glucuronic acid: δ 3.2–4.1 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
